molecular formula C14H23N3S B5586593 1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole

1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole

Cat. No. B5586593
M. Wt: 265.42 g/mol
InChI Key: ILOXDGLIBKVZJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves multi-step chemical processes that include the use of azides and nitriles or through cycloaddition reactions. Specifically, methods like the [3+2] cycloaddition of azides with alkenes or alkynes, or the condensation of thiosemicarbazides in alkaline media, represent common pathways for synthesizing triazole derivatives (Swaroop et al., 2020).

Molecular Structure Analysis

Triazole compounds often exhibit interesting molecular structures due to the delocalization of π-electron density within the triazole ring, as shown in various crystallographic studies. These structures can significantly influence the compound's chemical behavior and interactions. For instance, in closely related triazole derivatives, non-planar configurations and considerable π-electron delocalization within the triazole ring have been observed, impacting the molecule's overall stability and reactivity (Boechat et al., 2016).

Chemical Reactions and Properties

1,2,4-Triazoles are known for participating in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, attributable to the triazole ring's electronic characteristics. These reactions allow for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The triazole ring's interaction with different chemical groups can lead to compounds with significant antimicrobial activities or other industrially relevant properties (Singh et al., 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular configuration. For example, the crystalline structure can be influenced by the type of substituents on the triazole ring, which in turn affects the compound's solubility and thermal stability. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in defining these properties (Pokhodylo et al., 2021).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are significantly influenced by their functional groups. These properties include reactivity towards hydrolysis, oxidation, and reduction reactions. The presence of electron-donating or electron-withdrawing groups on the triazole ring can modulate the compound's chemical behavior, making it more reactive towards certain types of chemical reactions. This reactivity is crucial for the compound's application in synthesizing more complex molecules or in chemical transformations (Ebrahimi, 2010).

properties

IUPAC Name

1-cyclohexyl-3-cyclopropyl-5-(2-methylsulfanylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3S/c1-18-10-9-13-15-14(11-7-8-11)16-17(13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOXDGLIBKVZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=NC(=NN1C2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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